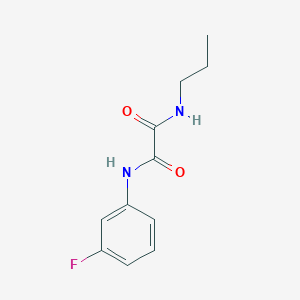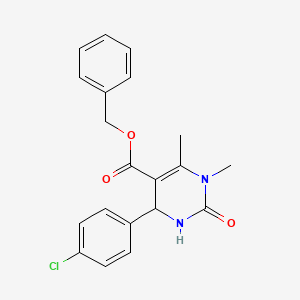
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A involves its ability to modulate various signaling pathways in the body. The compound has been found to activate the Nrf2/ARE pathway, which plays a key role in regulating cellular defense mechanisms against oxidative stress and inflammation. Additionally, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, as well as promote cell survival and proliferation. Additionally, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A is its ability to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for various research applications. Additionally, the compound has been found to be relatively stable and easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A is its potential toxicity, which requires careful consideration when conducting experiments.
将来の方向性
There are several future directions for research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A. One potential area of research is the development of novel drug formulations based on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A and its potential side effects in vivo. Finally, the use of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A in combination with other therapeutic agents may provide synergistic effects and improve its therapeutic efficacy.
合成法
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A involves the reaction of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with 2-hydroxyethylamine. The reaction is carried out in the presence of a suitable catalyst and solvent, which allows for the formation of the desired compound in high yield and purity.
科学的研究の応用
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyethyl)benzamide A has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative disorders, and inflammation. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-9-8-18-15(21)11-4-3-5-12(10-11)19-16(22)13-6-1-2-7-14(13)17(19)23/h1-7,10,20H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDJVRGOTXVXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5159527.png)
![(4-morpholinylmethyl){6-[(4-morpholinylmethyl)(nitro)amino]hexyl}nitroamine](/img/structure/B5159536.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine](/img/structure/B5159538.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)



![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)

![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)